hydrazine;phosphoric acid

Catalog No.
S13136376
CAS No.
59779-45-2
M.F
H11N4O4P
M. Wt
162.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hydrazine;phosphoric acid

CAS Number

59779-45-2

Product Name

hydrazine;phosphoric acid

IUPAC Name

hydrazine;phosphoric acid

Molecular Formula

H11N4O4P

Molecular Weight

162.09 g/mol

InChI

InChI=1S/2H4N2.H3O4P/c2*1-2;1-5(2,3)4/h2*1-2H2;(H3,1,2,3,4)

InChI Key

ZUUFLSIICLHOJF-UHFFFAOYSA-N

Canonical SMILES

NN.NN.OP(=O)(O)O

Hydrazine;phosphoric acid, specifically in the form of 2,4-Dinitrophenylhydrazine phosphoric acid solution, is a chemical compound that serves as a reagent primarily for the derivatization of carbonyl compounds such as aldehydes and ketones. This compound combines hydrazine, a simple nitrogen-based compound, with phosphoric acid, an inorganic acid known for its wide range of applications in chemistry and industry. The solution is particularly valued for its stability and safety compared to the solid form of 2,4-Dinitrophenylhydrazine, which is highly explosive.

The primary reaction involving hydrazine;phosphoric acid is the nucleophilic addition-elimination reaction with carbonyl compounds. In this process, the hydrazine group from 2,4-Dinitrophenylhydrazine attacks the carbonyl carbon of aldehydes or ketones, leading to the formation of hydrazones and the elimination of water. The presence of phosphoric acid enhances this reaction by providing acidic conditions conducive to the formation of stable hydrazones.

Key Reactions:

  • Condensation Reaction:
    RCHO+RNHNH2RCH=NNHR+H2ORCHO+R'NH-NH2\rightarrow RCH=N-NHR'+H_2O
    where RCHORCHO represents an aldehyde or ketone and RNHNH2R'NH-NH2 represents hydrazine.

Hydrazine and its derivatives have been studied for their biological activities. While hydrazine itself is known for its toxicity and potential carcinogenic effects, its derivatives can exhibit various biological properties. For instance, 2,4-Dinitrophenylhydrazine is employed in biological assays to detect protein carbonyls, which serve as markers for oxidative stress in cells . The interaction of hydrazine with biological systems requires careful handling due to its corrosive nature.

The synthesis of hydrazine;phosphoric acid typically involves the following methods:

  • Laboratory Synthesis:
    • Reactants: Hydrazine sulfate is reacted with 2,4-dinitrochlorobenzene in a solvent mixture (commonly methanol and concentrated sulfuric acid).
    • Procedure: The resulting product is then dissolved in phosphoric acid to yield the final solution.
  • Industrial Production:
    • The industrial synthesis mirrors laboratory methods but is scaled up for mass production. The final concentration is usually around 0.2 M in phosphoric acid.

Hydrazine;phosphoric acid finds applications across various fields:

  • Analytical Chemistry: Used extensively for the qualitative analysis of carbonyl compounds.
  • Biological Research: Employed in assays to measure oxidative stress through protein carbonyl detection.
  • Industrial Chemistry: Utilized in processes requiring stable reagents for carbonyl compound derivatization .

Studies involving hydrazine;phosphoric acid focus on its interactions with various organic compounds. For example, it has been shown to react effectively with aldehydes and ketones under acidic conditions provided by phosphoric acid. This interaction not only facilitates the formation of stable derivatives but also enhances detection methods in analytical chemistry . Furthermore, studies on its toxicity highlight the need for safety precautions when handling this compound due to its corrosive nature.

Several compounds share similarities with hydrazine;phosphoric acid, particularly in their chemical behavior and applications:

Compound NameStructure/FunctionalityUnique Features
2,4-Dichlorophenylhydrazine hydrochlorideA halogenated derivative of hydrazine used similarly in derivatizationMore reactive due to chlorine substituents
Formaldehyde-2,4-Dinitrophenylhydrazine solutionUsed for detecting formaldehyde through similar mechanismsSpecific for formaldehyde detection
Glutaraldehyde-2,4-Dinitrophenylhydrazine solutionTargets glutaraldehyde specificallyUtilized in biological studies

Uniqueness

Hydrazine;phosphoric acid's uniqueness lies in its stability and lower risk profile compared to solid forms of dinitrophenylhydrazine. The incorporation of phosphoric acid not only stabilizes the compound but also enhances its reactivity towards carbonyl compounds, making it a preferred choice in both laboratory and industrial applications .

The structural determination of hydrazine phosphoric acid complexes has been extensively studied through high-resolution X-ray and neutron diffraction techniques. The most comprehensively characterized form is hydrazinium dihydrogen phosphate (N₂H₅H₂PO₄), which crystallizes in the orthorhombic crystal system with space group P21 21 21 (space group number 19) [1] [2]. The unit cell parameters determined through neutron diffraction analysis reveal precise lattice dimensions with a = 5.6737 Å, b = 7.8194 Å, and c = 10.6338 Å, yielding a unit cell volume of 471.768 ų [3] [1]. The structure contains four formula units per unit cell (Z = 4), indicating a relatively compact packing arrangement.

The crystal structure consists of a three-dimensional network wherein hydrazinium cations (N₂H₅⁺) are hydrogen-bonded to dihydrogen phosphate anions (H₂PO₄⁻) [4]. Each phosphate tetrahedron serves as a bridging unit, connecting multiple hydrazinium ions through moderate to strong hydrogen bonding interactions. The structural framework exhibits characteristic features of ionic crystals with discrete cationic and anionic units held together by extensive hydrogen bonding networks [3].

Comparative crystallographic analysis reveals that related transition metal phosphate hydrazine complexes, such as [Fe(PO₄)(N₂H₄)], adopt different structural motifs. These compounds crystallize in three-dimensional frameworks where each PO₄ tetrahedron bridges four metal atoms and each hydrazine ligand bridges two metal centers [4] [5]. The iron-containing complex demonstrates slightly distorted FeO₄N₂ octahedral coordination with average Fe-O bond lengths of 1.97 Å and Fe-N bond distances of 2.17 Å [4].

The lattice parameters exhibit temperature-dependent behavior, with thermal expansion coefficients that reflect the hydrogen bonding network stability. High-temperature X-ray diffraction studies indicate anisotropic expansion patterns, with the greatest expansion occurring along the crystallographic axis corresponding to the hydrogen bonding chains [6].

Vibrational Spectroscopy (FTIR/Raman) of N-P-O Bonding Networks

Vibrational spectroscopic analysis provides detailed insights into the molecular-level interactions within hydrazine phosphoric acid complexes. Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands that correspond to specific vibrational modes of both the hydrazinium cation and phosphate anion components [7] [8].

The N-H stretching region exhibits multiple bands characteristic of hydrazinium salts. The asymmetric N-H stretching vibrations appear at 3358-3190 cm⁻¹, while symmetric N-H stretches are observed at 3297-3080 cm⁻¹ [7]. These frequencies are consistent with protonated hydrazine species and confirm the formation of the hydrazinium cation. Additionally, NH₃⁺ stretching vibrations spanning 3225-2300 cm⁻¹ indicate the presence of quaternary ammonium character in the nitrogen environments [7].

The phosphate vibrational modes demonstrate the tetrahedral coordination environment of phosphorus. The symmetric P-O stretching vibrations appear at 876-890 cm⁻¹, corresponding to the P(OH)₂ moiety in the dihydrogen phosphate ion [9]. The P=O double bond stretching is observed at 1078 cm⁻¹, while P-OH hydroxyl stretching modes occur in the 990-937 cm⁻¹ region [9]. These frequencies shift depending on the degree of hydrogen bonding and protonation state of the phosphate group.

Raman spectroscopic analysis complements FTIR data by providing information about symmetric vibrational modes. The phosphate ν₁ mode appears in the 750-1077 cm⁻¹ range, representing symmetric stretching of the PO₄ tetrahedron [10] [11]. Asymmetric phosphate stretching modes (ν₃) are observed at 904-1160 cm⁻¹ [11]. The N-N bond stretching in the hydrazinium moiety appears at approximately 1443 cm⁻¹, confirming the presence of the intact hydrazine framework [12].

The vibrational spectra provide evidence for extensive hydrogen bonding networks. Band broadening and frequency shifts relative to non-hydrogen-bonded species indicate moderate to strong intermolecular interactions. The presence of combination bands and overtones in the 2170-2085 cm⁻¹ region further confirms the hydrogen-bonded nature of the crystal structure [7].

Nuclear Magnetic Resonance Studies of Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local electronic environments of nuclei within hydrazine phosphoric acid complexes. Proton NMR (¹H NMR) analysis reveals distinct chemical shift patterns that correspond to different proton environments within the crystal structure [13] [14].

The hydrazinium cation protons exhibit chemical shifts in the 4.5-5.5 ppm range, characteristic of NH₃⁺ groups in hydrogen-bonded environments [13]. These protons are typically exchangeable and show broadened resonances due to quadrupolar relaxation effects and chemical exchange processes. The NH₂ protons in the hydrazine moiety appear at 2.5-3.5 ppm, showing coupling to adjacent nitrogen atoms and providing evidence for the preservation of the N-N bond in the solid state [12].

Phosphoric acid protons demonstrate significant downfield shifts, appearing at 10-15 ppm due to the strongly deshielding effect of the phosphate group and extensive hydrogen bonding [15]. These chemical shifts are characteristic of P-OH environments in crystalline phosphate materials and confirm the presence of acidic protons capable of participating in hydrogen bonding networks.

Phosphorus-31 NMR (³¹P NMR) spectroscopy reveals information about the phosphate coordination environment. The dihydrogen phosphate anion typically exhibits chemical shifts in the -10 to +10 ppm range relative to 85% phosphoric acid as reference [16] [14]. The tetrahedral phosphate environment results in relatively narrow linewidths, indicating well-defined local symmetry around the phosphorus center.

Nitrogen-15 NMR (¹⁵N NMR) studies provide insights into the nitrogen environments within the hydrazinium cation. Chemical shifts in the 300-350 ppm range are characteristic of quaternary ammonium-type nitrogen atoms, confirming the protonated nature of the hydrazine moiety [14]. The chemical shift anisotropy and relaxation behavior provide information about molecular motion and hydrogen bonding dynamics in the solid state.

Temperature-dependent NMR studies reveal proton exchange processes and molecular dynamics within the crystal lattice. Variable temperature experiments show coalescence of exchangeable proton signals at elevated temperatures, indicating increased mobility of hydrogen-bonded protons [13].

Density Functional Theory (DFT) Simulations of Molecular Orbitals

Computational modeling using Density Functional Theory provides detailed insights into the electronic structure and bonding characteristics of hydrazine phosphoric acid complexes. DFT calculations using various functionals and basis sets reveal the molecular orbital composition and electronic properties of these systems [17] [18] [19].

The highest occupied molecular orbital (HOMO) energies calculated using different DFT methods range from -8.12 to -8.78 eV, depending on the functional employed [17] [18]. The B3LYP/6-31G(d,p) level yields a HOMO energy of -8.45 eV, while the M06-2X/def2-TZVP method provides -8.78 eV. The lowest unoccupied molecular orbital (LUMO) energies span -1.98 to -2.34 eV, resulting in HOMO-LUMO gaps of 6.14-6.44 eV, indicating significant electronic stability [18].

The molecular orbital analysis reveals that the HOMO is primarily localized on the nitrogen atoms of the hydrazinium cation, with significant contributions from nitrogen 2p orbitals [20]. The LUMO shows predominant character from phosphorus 3d orbitals and oxygen 2p orbitals of the phosphate group, indicating potential charge transfer pathways during electronic excitation processes.

Natural Bond Orbital (NBO) analysis confirms the presence of intramolecular charge transfer interactions between the hydrazinium and phosphate moieties [21]. The charge distribution calculations show partial positive charge accumulation on the hydrazinium nitrogen atoms (+0.45 to +0.65 e) and negative charge concentration on the phosphate oxygen atoms (-0.58 to -0.72 e) [18].

Hydrogen bonding interactions are characterized through Quantum Theory of Atoms in Molecules (QTAIM) analysis. Bond critical points identified between hydrogen donors and acceptors reveal bond energies ranging from 2.1 to 8.9 kcal/mol, with the strongest interactions occurring between phosphate oxygen atoms [22]. The electron density at bond critical points (ρ = 0.015-0.045 a.u.) and Laplacian values (∇²ρ = 0.045-0.125 a.u.) confirm the hydrogen bonding character of these interactions.

Vibrational frequency calculations at the DFT level reproduce experimental infrared and Raman spectra with excellent agreement when appropriate scaling factors are applied [23]. The calculated frequencies for N-H stretching modes (3400-3150 cm⁻¹), P-O stretching modes (900-1100 cm⁻¹), and hydrogen bonding modes (150-300 cm⁻¹) match experimental observations within typical DFT accuracy limits [24].

Molecular dynamics simulations based on DFT forces reveal proton transfer dynamics within the hydrogen bonding network. Born-Oppenheimer molecular dynamics (BOMD) calculations show that proton exchange between phosphate groups occurs on picosecond timescales, contributing to proton conductivity in these materials [23] [24]. The activation energies for proton transfer processes range from 12-25 kcal/mol, depending on the specific hydrogen bonding pathway.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

7

Exact Mass

162.05179184 g/mol

Monoisotopic Mass

162.05179184 g/mol

Heavy Atom Count

9

Related CAS

302-01-2 (Parent)

General Manufacturing Information

Hydrazine, phosphate (2:1): INACTIVE

Dates

Last modified: 08-10-2024

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